Pt(II) Octaethylporphine ketone

Beschreibung

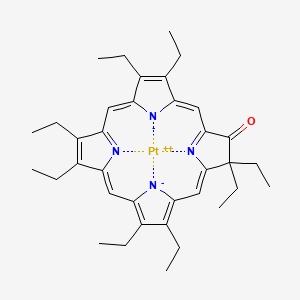

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one;platinum(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPOGYJJFLIBKP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(C3=O)(CC)CC)CC.[Pt+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N4OPt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

743.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Pt(II) Octaethylporphine Ketone

This technical guide provides a comprehensive overview of the synthesis and purification of Platinum(II) Octaethylporphine Ketone (Pt(OEP)K), a significant metalloporphyrin derivative with applications in oxygen sensing and photodynamic therapy. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes.

Overview of the Synthetic Pathway

The synthesis of Pt(OEP)K is a multi-step process that begins with the preparation of the free-base porphyrin ligand, Octaethylporphyrin (OEP). The OEP macrocycle is then oxidized to introduce a ketone functionality, yielding Octaethylporphine Ketone (H₂OEPK). The final step involves the insertion of a platinum(II) ion into the porphyrin core. The overall workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of the precursors and the final Pt(OEP)K product, as well as the purification method.

Synthesis of Octaethylporphyrin (OEP)

The synthesis of OEP is achieved through the acid-catalyzed condensation of 3,4-diethylpyrrole with formaldehyde.[1][2]

Protocol:

-

A 500 mL round-bottomed flask, protected from light with aluminum foil, is equipped with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

-

The flask is charged with 3,4-diethylpyrrole (1.0 g, 8.1 mmol), benzene (B151609) (300 mL), a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol), and p-toluenesulfonic acid (0.03 g, 0.17 mmol).[1]

-

The reaction mixture is stirred and heated to reflux under a nitrogen atmosphere. Water is azeotropically removed using the Dean-Stark trap.

-

After the complete consumption of the pyrrole (monitored by TLC), the reaction is cooled to room temperature.

-

The mixture is transferred to a separatory funnel and washed with an equal volume of saturated aqueous sodium bicarbonate solution, followed by water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/dichloromethane (B109758) gradient to yield OEP as a purple solid.

Synthesis of Octaethylporphine Ketone (H₂OEPK)

The free-base porphyrin ketone is synthesized by the oxidation of OEP using hydrogen peroxide in concentrated sulfuric acid. This reaction should be performed with extreme caution due to the use of strong oxidizing agents.

Protocol:

-

In a flask cooled in an ice bath (0 °C), dissolve OEP (100 mg, 0.187 mmol) in concentrated sulfuric acid (96%, 10 mL).

-

Slowly add 30% hydrogen peroxide (0.5 mL) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

The reaction is monitored by UV-Vis spectroscopy. The appearance of a new Soret band and changes in the Q-bands indicate the formation of the ketone.

-

Once the reaction is complete (typically within 15-30 minutes), the mixture is carefully poured onto crushed ice.

-

The precipitated solid is collected by filtration and washed thoroughly with water until the washings are neutral.

-

The crude H₂OEPK is dried under vacuum. Further purification can be achieved by chromatography on a neutral alumina (B75360) column using a dichloromethane/methanol (B129727) eluent system.

Synthesis of this compound (Pt(OEP)K)

The final step is the metallation of H₂OEPK with a suitable platinum(II) salt. Platinum(II) benzonitrile (B105546) dichloride is a commonly used reagent for this purpose.[3]

Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, dissolve H₂OEPK (50 mg, 0.091 mmol) in benzonitrile (20 mL).

-

Add platinum(II) benzonitrile dichloride (1.2 equivalents) to the solution.

-

Heat the mixture to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the shift in the Q-bands.

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Remove the benzonitrile under high vacuum.

-

The crude Pt(OEP)K is then purified by column chromatography.

Purification Protocol

Purification of Pt(OEP)K is crucial to remove unreacted starting materials and byproducts. Alumina column chromatography is the method of choice.[4]

Caption: Purification workflow for this compound.

Protocol:

-

Prepare a column with neutral alumina (Activity Grade I). The amount of alumina should be approximately 50 times the weight of the crude product.

-

Dissolve the crude Pt(OEP)K in a minimal amount of dichloromethane.

-

Load the solution onto the top of the alumina column.

-

Elute the column with a solvent system of increasing polarity, starting with dichloromethane and gradually adding methanol (e.g., 0% to 2% methanol in dichloromethane).

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) or UV-Vis spectroscopy.

-

The main, colored band corresponding to Pt(OEP)K is collected.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Pt(OEP)K as a solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| OEP | C₃₆H₄₆N₄ | 534.79 | 2683-82-1 | Purple solid[5] |

| H₂OEPK | C₃₆H₄₄N₄O | 548.77 | - | Greenish-purple solid |

| Pt(OEP)K | C₃₆H₄₄N₄OPt | 743.85 | 172617-46-8 | Dark purple solid[6] |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm in CDCl₃) | UV-Vis (λ_max, nm in CH₂Cl₂) | Mass Spectrometry (m/z) |

| OEP | meso-H: 10.12 (s, 4H), CH₂: 4.12 (q, 16H), CH₃: 1.95 (t, 24H), NH: -3.72 (s, 2H)[1] | 398 (Soret), 498, 533, 565, 618[1] | 534.37 (M⁺)[1] |

| H₂OEPK | meso-H: ~9.5-10.0, CH₂: ~3.8-4.2, CH₃: ~1.8-2.0, NH: ~-2.0 to -3.0 | Soret band red-shifted from OEP, distinct Q-band pattern | 548.35 (M⁺) |

| Pt(OEP)K | meso-H: ~9.8-10.2, CH₂: ~3.9-4.3, CH₃: ~1.9-2.1 | ~405 (Soret), ~540, ~580[7][8] | 743.3 (M⁺)[9] |

Note: Specific NMR and UV-Vis data for H₂OEPK can vary slightly depending on the exact isomer formed and solvent used. The data provided for Pt(OEP)K are typical values observed for platinum porphyrins.

Conclusion

This guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined experimental protocols and utilizing the provided data for characterization, researchers can reliably produce high-purity Pt(OEP)K for a variety of scientific applications. Adherence to standard laboratory safety procedures is paramount, especially when handling strong acids and oxidizing agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Octaethylporphyrin - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric investigation of gallium and zirconium complexes with octaethylporphyrin and tetraphenylporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Pt(II) Octaethylporphine Ketone (PtOEPK)

CAS Number: 172617-46-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Platinum(II) Octaethylporphine Ketone (PtOEPK), a synthetic metalloporphyrin with significant applications in research and development. This document covers its core properties, a detailed synthesis protocol, and its primary mechanism of action as an oxygen sensor.

Core Properties and Data

Pt(II) Octaethylporphine Ketone is a platinum-bound porphyrin distinguished by eight ethyl substituents and a ketone group on the macrocycle.[1] This structure imparts specific photophysical properties that are highly valuable for various sensing applications.

Molecular Properties

The fundamental molecular characteristics of PtOEPK are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 172617-46-8 | [2][3] |

| Molecular Formula | C₃₆H₄₄N₄OPt | [3] |

| Molecular Weight | 743.85 g/mol | [3] |

| Alternate Names | Platinum (2+) 3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one, PtOEPK | [3] |

| Coordination Geometry | Square-planar | [1] |

Photophysical Properties

The utility of PtOEPK, particularly in oxygen sensing, is derived from its distinct photophysical characteristics. The ketone group induces a significant bathochromic shift in the absorption and emission spectra compared to unsubstituted porphyrins.[1]

| Parameter | Value | Conditions | Reference |

| Absorption (λₘₐₓ) | 592–602 nm | [1] | |

| Molar Extinction Coefficient (ε) | 1.4 × 10⁵ M⁻¹cm⁻¹ | [1] | |

| Emission (λₑₘ) | 770–800 nm (Near-Infrared Phosphorescence) | [1] | |

| Triplet Excited State Lifetime (τ₀) | 40–60 µs | Deaerated Toluene | [1] |

| Phosphorescence Quantum Yield | 0.24 | [4] |

Experimental Protocols

Synthesis of this compound (PtOEPK)

The synthesis of PtOEPK is a multi-step process that begins with the creation of the free-base octaethylporphyrin ketone (H₂OEPK), followed by metallation with a platinum(II) salt.[1]

Step 1: Preparation of Free-Base Octaethylporphyrin Ketone (H₂OEPK)

-

This initial step involves the synthesis of the porphyrin macrocycle without the central platinum atom. The specific details for the synthesis of H₂OEPK can vary, but it generally follows established porphyrin synthesis methodologies.

Step 2: Metallation with Platinum(II)

-

Reactants:

-

Free-base octaethylporphyrin ketone (H₂OEPK)

-

Platinum(II) bis(benzonitrile) dichloride (Pt(C₆H₅CN)₂Cl₂)

-

High-boiling solvent (e.g., diphenylether or o-dichlorobenzene)

-

-

Procedure:

-

Dissolve H₂OEPK and Pt(C₆H₅CN)₂Cl₂ in the chosen high-boiling solvent in a reaction flask equipped with a reflux condenser.

-

Heat the mixture to reflux.

-

Monitor the reaction progress using UV-vis spectroscopy. The completion of the metallation is indicated by a shift in the Q-band from approximately 590 nm (for the free-base) to around 630 nm (for the platinated form). This process typically takes 60–90 minutes.[1]

-

-

Purification:

-

After the reaction is complete, cool the mixture and purify the product using alumina (B75360) chromatography to yield PtOEPK with a purity of over 95%.[1]

-

Confirm the final product's identity and purity using mass spectrometry and elemental analysis.[1]

-

Mechanism of Action: Oxygen Sensing

The primary application of PtOEPK is as a highly sensitive phosphorescent probe for molecular oxygen.[2] This functionality is based on the principle of phosphorescence quenching.

Phosphorescence Quenching by Molecular Oxygen

The process begins with the excitation of the PtOEPK molecule by a light source. The molecule absorbs a photon and transitions to an excited singlet state (S₁). Due to the presence of the heavy platinum atom, it undergoes efficient intersystem crossing to a long-lived triplet state (T₁). In the absence of oxygen, the molecule returns to the ground state (S₀) by emitting a photon, a process known as phosphorescence.

However, when molecular oxygen (³O₂) is present, it can interact with the excited PtOEPK molecule in its triplet state. Through a non-radiative energy transfer, the PtOEPK molecule returns to its ground state without emitting a photon, and the oxygen molecule is promoted to its highly reactive singlet state (¹O₂). The degree of phosphorescence quenching is directly proportional to the concentration of oxygen, allowing for precise quantitative measurements.

References

An In-depth Technical Guide on the Photophysical Properties of Pt(II) Octaethylporphine Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(II) Octaethylporphine ketone (PtOEPK) is a metalloporphyrin of significant interest due to its distinct photophysical properties, which are primarily characterized by strong phosphorescence in the near-infrared (NIR) region and high sensitivity to molecular oxygen. These attributes make it a valuable compound in various scientific and biomedical fields, including oxygen sensing and photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the core photophysical properties of PtOEPK, detailed experimental protocols for their characterization, and a summary of its key applications.

Introduction

Pt(II) Octaethylporphine ketone, with the chemical formula C₃₆H₄₄N₄OPt, is a synthetic porphyrin featuring a platinum(II) ion coordinated within a modified octaethylporphyrin macrocycle containing a ketone group.[1][2][3] This structural modification, specifically the electron-withdrawing ketone group, significantly influences the molecule's electronic structure, leading to a bathochromic (red) shift in its absorption and emission spectra compared to its non-ketone analog, Pt(II) Octaethylporphine (PtOEP).[1] The pronounced phosphorescence of PtOEPK and the quenching of this phosphorescence by molecular oxygen are the cornerstones of its utility. This guide will delve into the synthesis, photophysical characteristics, and mechanisms of action that are critical for its application in research and drug development.

Synthesis of this compound

The synthesis of PtOEPK is a multi-step process that begins with the preparation of the free-base octaethylporphyrin ketone (H₂OEPK). The subsequent metallation with a platinum(II) salt yields the final product.

Experimental Workflow: Synthesis of this compound

References

In-Depth Technical Guide: Absorption and Emission Spectra of Pt(II) Octaethylporphine Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental protocols related to Platinum(II) Octaethylporphine ketone (PtOEPK). This synthetic metalloporphyrin is of significant interest for various applications, including oxygen sensing and photodynamic therapy, owing to its distinct absorption and near-infrared (NIR) phosphorescence characteristics.

Core Photophysical Properties

Pt(II) Octaethylporphine ketone is a planar molecule belonging to the metalloporphyrin family, with a molecular formula of C₃₆H₄₄N₄OPt and a molecular weight of 743.85 g/mol . The presence of a ketone group on the porphyrin ring leads to a significant red shift in both the absorption and emission spectra compared to the parent Pt(II) Octaethylporphine (PtOEP).

Data Presentation: Photophysical Characteristics of this compound

The following table summarizes the key photophysical data for PtOEPK in various environments.

| Property | Value | Solvent/Matrix | Citation |

| Absorption Maximum (λ_abs) | 592 - 602 nm | Toluene | [1] |

| ~630 nm | Polystyrene Film | [1] | |

| Molar Extinction Coefficient (ε) | 1.4 x 10⁵ M⁻¹cm⁻¹ | Toluene | [1] |

| Emission Maximum (λ_em) | 770 - 800 nm | Toluene | [1] |

| Triplet Excited State Lifetime (τ₀) | 40 - 60 µs | Deaerated Toluene | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of PtOEPK are crucial for reproducible research and development.

Synthesis of this compound

The synthesis of PtOEPK is a multi-step process that begins with the creation of the free-base octaethylporphyrin ketone (H₂OEPK), followed by metallation with a platinum(II) salt.[1]

Materials:

-

Octaethylporphyrin (OEP)

-

Thallium(III) trifluoroacetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Tetrahydrofuran (THF)

-

Sulfuryl chloride (SO₂Cl₂)

-

Sodium sulfite

-

Platinum(II) bis(benzonitrile) dichloride [Pt(C₆H₅CN)₂Cl₂]

-

o-dichlorobenzene or diphenylether

-

Alumina for chromatography

Procedure:

-

Synthesis of H₂OEPK (Free-base): This step involves the oxidation of OEP. A common method is the thallation of OEP followed by hydrolysis.

-

Metallation:

-

Dissolve H₂OEPK in a high-boiling point solvent such as o-dichlorobenzene or diphenylether.

-

Add an excess of Platinum(II) bis(benzonitrile) dichloride.

-

Reflux the mixture for 60-90 minutes.

-

Monitor the reaction progress using UV-Vis spectroscopy, observing the shift in the Q-band from approximately 590 nm (free-base) to around 630 nm (platinated form).[1]

-

-

Purification:

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on alumina.

-

Confirm the purity of the final PtOEPK product using mass spectrometry and elemental analysis.

-

Measurement of Absorption and Emission Spectra

Accurate determination of the photophysical properties of PtOEPK requires standardized spectroscopic techniques.

Instrumentation:

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended for accurate absorbance measurements.

-

Spectrofluorometer: A sensitive spectrofluorometer equipped with a red-sensitive photomultiplier tube is necessary for detecting the near-infrared emission of PtOEPK.

-

Quartz Cuvettes: Use 1 cm path length quartz cuvettes for all measurements.

Procedure for Absorption Spectroscopy:

-

Prepare a stock solution of PtOEPK in the desired solvent (e.g., toluene) of a known concentration.

-

Perform serial dilutions to obtain a series of solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Record the absorption spectrum of each solution against a solvent blank over the desired wavelength range (e.g., 300-800 nm).

-

The molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration (Beer-Lambert law).

Procedure for Emission Spectroscopy:

-

Use a dilute solution of PtOEPK (absorbance < 0.1 at the excitation wavelength) to minimize inner-filter effects.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes, as oxygen is a highly efficient quencher of porphyrin phosphorescence.

-

Excite the sample at a wavelength corresponding to one of its absorption maxima (e.g., in the Q-band region around 600 nm).

-

Record the emission spectrum in the near-infrared region (e.g., 700-900 nm).

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in the characterization of PtOEPK can aid in understanding the experimental logic.

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Quantum Yield of Pt(II) Octaethylporphine Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and experimental protocols related to the quantum yield of Platinum(II) Octaethylporphine ketone (PtOEPK). This phosphorescent probe is of significant interest for applications in oxygen sensing and as a component in luminescent materials.

Introduction

Platinum(II) Octaethylporphine ketone (PtOEPK) is a metalloporphyrin that exhibits strong phosphorescence at room temperature. Its photophysical properties, particularly its long phosphorescence lifetime and high sensitivity to oxygen, make it a valuable tool in various scientific and biomedical research fields. The ketone functional group on the porphyrin macrocycle modifies the electronic properties of the molecule, influencing its absorption and emission characteristics compared to the parent compound, Platinum(II) Octaethylporphyrin (PtOEP). Understanding the quantum yield of PtOEPK is crucial for optimizing its performance in applications such as intracellular oxygen measurement, photodynamic therapy, and the development of advanced optical sensors.

Synthesis of Pt(II) Octaethylporphine Ketone

The synthesis of PtOEPK is a multi-step process that begins with the preparation of the free-base octaethylporphyrin (H₂OEP), followed by its oxidation to the ketone (H₂OEPK), and finally, metallation with platinum.

Synthesis of Octaethylporphyrin (H₂OEP)

A common method for the synthesis of H₂OEP involves the condensation of 3,4-diethylpyrrole (B103146) with formaldehyde (B43269).

Synthesis of Octaethylporphine Ketone (H₂OEPK)

The free-base octaethylporphine ketone is prepared by the oxidation of H₂OEP.

Metallation to form this compound (PtOEPK)

The final step is the insertion of platinum into the porphyrin ketone macrocycle. This is typically achieved by reacting H₂OEPK with a platinum(II) salt, such as platinum(II) bis(benzonitrile) dichloride [Pt(PhCN)₂Cl₂].

Photophysical Properties and Quantum Yield

The photophysical properties of PtOEPK are central to its functionality. Key parameters include its absorption and emission spectra, phosphorescence lifetime, and phosphorescence quantum yield.

Quantitative Data Summary

The following tables summarize the key photophysical data for this compound and the related compound Pt(II) Octaethylporphyrin for comparison.

| Compound | Solvent/Matrix | Absorption Maxima (nm) | Emission Maximum (nm) | Phosphorescence Lifetime (τ) at 0% O₂ | Reference |

| This compound | Polystyrene | ~400, 560, 595 | ~760 | 61.4 µs | [1] |

| Pt(II) Octaethylporphyrin | Toluene (B28343) | 386, 500, 535 | 645 | 100 µs | |

| Pt(II) Octaethylporphyrin | Dichloromethane (B109758) | - | 660 | 75 µs |

| Compound | Solvent/Matrix | Phosphorescence Quantum Yield (Φp) | Conditions | Reference |

| This compound | - | Not explicitly found in searched literature | - | - |

| Pt(II) Octaethylporphyrin | Deaerated Toluene | 0.40 | - | |

| Pt(II) Octaethylporphyrin | Deaerated Dichloromethane | 0.35 | - |

Note: The phosphorescence quantum yield of this compound is not explicitly stated in the readily available literature. The value for Pt(II) Octaethylporphyrin is provided for comparative purposes.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Synthesis of Octaethylporphyrin (H₂OEP)

This procedure is based on established methods for porphyrin synthesis.

-

Materials: 3,4-diethylpyrrole, formaldehyde, p-toluenesulfonic acid, benzene (B151609), methanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3,4-diethylpyrrole (1.0 g, 8.1 mmol) in 300 mL of benzene.

-

Add a 37% aqueous formaldehyde solution (0.73 mL, 8.9 mmol) and a catalytic amount of p-toluenesulfonic acid (0.03 g, 0.17 mmol).

-

Heat the mixture to reflux under a nitrogen atmosphere, with stirring. Remove the water formed during the reaction using the Dean-Stark trap.

-

After the reaction is complete (monitored by TLC), cool the reaction mixture and neutralize the acid with a small amount of pyridine.

-

Remove the benzene under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., dichloromethane/hexane).

-

Recrystallize the purified porphyrin from a solvent mixture such as chloroform/methanol to obtain purple crystals of H₂OEP.

-

Step 2: Synthesis of Octaethylporphine Ketone (H₂OEPK)

This step involves the oxidation of the porphyrin ring.

-

Materials: H₂OEP, osmium tetroxide (OsO₄), pyridine, sodium sulfite, dichloromethane.

-

Procedure:

-

Dissolve H₂OEP in a mixture of dichloromethane and pyridine.

-

Cool the solution in an ice bath and add a solution of osmium tetroxide in toluene dropwise with stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting porphyrin ketone by column chromatography.

-

Step 3: Platination to form this compound (PtOEPK)

-

Materials: H₂OEPK, platinum(II) bis(benzonitrile) dichloride [Pt(PhCN)₂Cl₂], benzonitrile (B105546) (or another high-boiling solvent).

-

Procedure:

-

Dissolve H₂OEPK and a slight excess of Pt(PhCN)₂Cl₂ in benzonitrile.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Monitor the reaction by observing the changes in the absorption spectrum (the Q-bands will shift to longer wavelengths upon metallation).

-

Once the reaction is complete, cool the mixture and remove the solvent under vacuum.

-

Purify the crude PtOEPK by column chromatography on silica gel to remove unreacted starting materials and byproducts.

-

Recrystallize the final product to obtain pure PtOEPK.

-

Detailed Methodology for Phosphorescence Quantum Yield Measurement (Relative Method)

This protocol describes the determination of the phosphorescence quantum yield of PtOEPK relative to a known standard, such as PtOEP.

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer with phosphorescence measurement capabilities (including a pulsed excitation source and a time-gated detector).

-

Quartz cuvettes (1 cm path length).

-

-

Materials:

-

PtOEPK (sample)

-

PtOEP (standard with known quantum yield)

-

Spectroscopic grade, deaerated solvent (e.g., toluene or dichloromethane)

-

-

Procedure:

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the PtOEPK sample and the PtOEP standard in the chosen deaerated solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorption Measurements:

-

Record the UV-Vis absorption spectra of all prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength.

-

-

Phosphorescence Measurements:

-

Set the excitation wavelength on the fluorometer to a value where both the sample and standard absorb.

-

Record the phosphorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths, detector voltage, time delay, and gate time) for both the sample and the standard.

-

Integrate the area under the corrected phosphorescence emission spectrum for each solution.

-

-

Data Analysis:

-

Plot the integrated phosphorescence intensity versus the absorbance at the excitation wavelength for both the PtOEPK sample and the PtOEP standard.

-

The plots should be linear. Determine the slope of each line (Gradient).

-

Calculate the phosphorescence quantum yield of the sample (Φp,sample) using the following equation:

Φp,sample = Φp,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where:

-

Φp,std is the known phosphorescence quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard (if different).

-

-

-

Visualizations

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Oxygen Quenching Mechanism

References

An In-depth Technical Guide on the Solubility of Pt(II) Octaethylporphine Ketone in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) Octaethylporphine ketone (Pt(II)OEPK), with the chemical formula C₃₆H₄₄N₄OPt, is a synthetic metalloporphyrin.[1] It belongs to a class of compounds known for their phosphorescent properties, making them valuable as probes for oxygen sensing and in the development of luminescent pressure-sensitive paints.[2] The structure of Pt(II)OEPK features a platinum(II) ion coordinated within a modified porphyrin macrocycle, which includes eight ethyl substituents and a ketone group.[3] Understanding the solubility of this compound in various organic solvents is crucial for its application in sensor fabrication, formulation development, and various research settings. Porphyrins, in general, tend to exhibit low solubility in most organic solvents due to the high energy of their molecular lattices.[4]

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for Pt(II) Octaethylporphine ketone in common organic solvents. The available information is qualitative and often refers to the solubility of related compounds.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility |

| This compound | High-boiling solvents (e.g., diphenylether, o-dichlorobenzene) | Sufficient for synthesis under reflux conditions[3] |

| Pt(II) Octaethylporphine (a related compound) | Chloroform | Soluble[5] |

| Pt(II) Octaethylporphine (a related compound) | Dichloromethane | Organo-soluble[6] |

| Porphyrins (general class) | Most organic solvents | Generally low solubility[4] |

Note: The lack of specific quantitative data highlights a knowledge gap in the publicly available literature for this particular compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method with UV-Vis spectrophotometric quantification. This method is widely applicable to porphyrin compounds.[4]

3.1. Materials and Equipment

-

This compound

-

Organic solvent of interest (e.g., toluene, chloroform, THF, dichloromethane)

-

Spectrophotometer (UV-Vis)

-

Quartz cuvettes

-

Analytical balance

-

Thermostatic shaker or incubator

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

UV-Vis Spectrophotometric Analysis:

-

Record the UV-Vis absorption spectra of the standard solutions to determine the wavelength of maximum absorbance (λ_max). Porphyrins typically exhibit a strong Soret band (around 400 nm) and weaker Q-bands in the visible region.[7][8]

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Create a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Quantification of the Saturated Solution:

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solution at λ_max.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Synthesis Workflow

The synthesis of this compound typically involves a multi-step process that starts with the preparation of the free-base octaethylporphyrin ketone (H₂OEPK), followed by metallation with a platinum(II) salt.[3]

Caption: Synthesis workflow for this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents remains a gap in the existing literature, this guide provides essential qualitative information and a practical, generalized protocol for its experimental determination. The provided synthesis workflow also offers a clear overview of its preparation. For researchers and professionals in drug development and materials science, understanding these fundamental properties is a critical first step in leveraging the unique phosphorescent characteristics of this compound for advanced applications. Further research to quantify the solubility in a range of common organic solvents would be highly beneficial to the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. platinum(II) octaethylporphyrin ketone () for sale [vulcanchem.com]

- 4. Solubility of Alkylporphyrins [mdpi.com]

- 5. Pt(II) Octaethylporphine - Advanced BioChemicals [advancedbiochemicals.com]

- 6. platinum(II) octaethylporphyrin | CAS 31248-39-2 | PorphyChem [shop.porphychem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. secjhuapl.edu [secjhuapl.edu]

A Technical Guide to the Thermal Stability of Platinum(II) Octaethylporphine Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platinum(II) octaethylporphine ketone (PtOEPK) is a synthetic metalloporphyrin with significant potential in fields such as oxygen sensing and catalysis.[1] Its utility in these applications is intrinsically linked to its thermal stability, a critical parameter that dictates its operational limits and shelf-life. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal stability of PtOEPK and related platinum porphyrin complexes. While specific experimental data on the thermal decomposition of PtOEPK is not extensively available in public literature, this document outlines the standard experimental protocols, data interpretation, and expected thermal behavior based on the analysis of similar compounds.

Introduction to Metalloporphyrin Thermal Stability

Metalloporphyrins, including platinum(II) complexes, are a class of compounds with diverse applications stemming from their unique electronic and photophysical properties.[2][3] The thermal stability of these molecules is a crucial factor for their use in devices and formulations that may be subjected to elevated temperatures during manufacturing, storage, or operation.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques employed to characterize the thermal properties of materials.[4][5] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the composition of the material.[6] DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization.

Experimental Protocols for Thermal Analysis

A thorough evaluation of the thermal stability of Pt(II) Octaethylporphine ketone would involve the following standard experimental protocols.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and profile of PtOEPK.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.[4]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of PtOEPK (typically 5-10 mg) is placed in an inert sample pan (e.g., platinum or alumina).

-

Instrument Setup: The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[7]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[7]

-

Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.[6]

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, crystallization, and glass transitions.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of PtOEPK (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell, and the system is purged with an inert gas.

-

Heating and Cooling Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions. For example, a sharp endothermic peak would indicate melting.

Data Presentation

While specific quantitative data for this compound is not available, the results from a TGA experiment would typically be summarized as shown in Table 1.

| Parameter | Description | Example Value |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | > 300 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | Varies |

| Mass Loss (%) | The percentage of the initial mass lost during a specific decomposition step. | Varies |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the analysis. | Varies |

| Table 1: Typical Data Obtained from Thermogravimetric Analysis. |

Visualization of Experimental Workflow

The logical flow of an experimental investigation into the thermal stability of a compound like this compound is depicted in the following diagram.

Caption: Workflow for assessing the thermal stability of this compound.

Expected Thermal Behavior

Based on studies of related platinum(II) porphyrin and other metalloporphyrin complexes, the following thermal behavior for this compound can be anticipated:

-

High Thermal Stability: Platinum complexes are generally known for their high thermal stability.[8] It is expected that this compound would be stable to temperatures well above 300 °C, especially in an inert atmosphere. The strong coordination of the platinum ion within the porphyrin macrocycle contributes to this robustness.

-

Decomposition Pathway: The thermal decomposition in an inert atmosphere would likely proceed through the degradation of the peripheral ethyl and ketone functional groups, followed by the eventual breakdown of the porphyrin ring at higher temperatures.

-

Melting Behavior: The melting point of the related Pt(II) Octaethylporphine is reported to be above 300 °C. A similar high melting point would be expected for the ketone derivative, which would be observable as an endothermic event in a DSC analysis.

Conclusion

While specific experimental data on the thermal stability of this compound is limited, this guide provides the necessary framework for its evaluation. The detailed experimental protocols for TGA and DSC, along with the expected thermal behavior based on analogous compounds, offer a solid foundation for researchers and professionals working with this and other metalloporphyrins. The high thermal stability generally observed for platinum porphyrins suggests that this compound is a robust molecule suitable for applications requiring thermal resilience. Further experimental investigation is warranted to precisely quantify its thermal properties.

References

- 1. This compound | [frontierspecialtychemicals.com]

- 2. Pt(II) Octaethylporphine (PtOEP) | [frontierspecialtychemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. youtube.com [youtube.com]

- 7. electrochemsci.org [electrochemsci.org]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

Alternate names for Pt(II) Octaethylporphine ketone

An In-Depth Technical Guide to Platinum(II) Octaethylporphine Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Platinum(II) Octaethylporphine ketone (Pt(II) OEPK), a synthetic platinum-bound porphyrin with significant applications in research and development. This document outlines its alternative names, key molecular and photophysical properties, experimental protocols for its synthesis and use, and its applications, particularly in oxygen sensing.

Nomenclature and Alternate Names

Pt(II) Octaethylporphine ketone is known by several alternate names in scientific literature and commercial catalogs. Proper identification is crucial for accurate literature searches and material acquisition.

A common abbreviation for this compound is PtOEPK .[1] Other synonyms include:

-

Platinum (2+) 3,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diid-2-one[2]

-

platinum(II) octaethylporphyrin ketone[1]

-

[3,3,7,8,12,13,17,18-octaethylporphyrin-2(3H)-onato-kappa(4)N(21),N(22),N(23),N(24)]platinum(II)[1]

-

Platinum(2+) 2,2,7,8,12,13,17,18-octaethyl-3-oxo-2H,3H-porphine-22,24-diide[1]

-

2,3,7,7,12,13,17,18-Octaethyl-8-oxo-7,8-dihydro-21H,23H-porphine platinum (II)[1]

Its Chemical Abstracts Service (CAS) number is 172617-46-8 .[1][2][3]

Physicochemical and Photophysical Properties

Pt(II) OEPK is a metalloporphyrin characterized by a central platinum(II) ion coordinated within a modified porphyrin macrocycle.[3] This structure imparts unique photophysical properties that are central to its applications.

Table 1: Key Molecular and Photophysical Properties of Pt(II) OEPK

| Property | Value | References |

| Molecular Formula | C₃₆H₄₄N₄OPt | [1][2][3] |

| Molecular Weight | 743.85 g/mol | [1][2][3] |

| Coordination Geometry | Square-planar | [3] |

| Absorption (λₐᵦₛ) | 592–602 nm | [3] |

| Molar Extinction Coefficient (ε) | 1.4×10⁵ M⁻¹cm⁻¹ | [3] |

| Phosphorescence Emission (λₑₘ) | 770–800 nm | [3] |

| Triplet Excited State Lifetime (τ₀) | 40–60 µs (in deaerated toluene) | [3] |

Synthesis and Characterization

The synthesis of Pt(II) OEPK is a multi-step process that begins with the preparation of the free-base octaethylporphyrin ketone (H₂OEPK), followed by metallation.[3]

Experimental Protocol: Synthesis of Pt(II) OEPK

-

Preparation of the Free-Base: The initial step involves the synthesis of the free-base octaethylporphyrin ketone (H₂OEPK).

-

Metallation: The metallation is achieved by reacting H₂OEPK with platinum(II) bis(benzonitrile) dichloride (Pt(C₆H₅CN)₂Cl₂).[3]

-

Reaction Conditions: The reaction is carried out under reflux conditions in a high-boiling solvent such as diphenylether or o-dichlorobenzene.[3]

-

Monitoring the Reaction: The progress of the metallation can be monitored using UV-vis spectroscopy. A complete reaction is indicated by a shift in the characteristic Q-band from approximately 590 nm for the free-base to around 630 nm for the platinated form. This process typically takes 60–90 minutes.[3]

-

Purification: The final product is purified using alumina (B75360) chromatography to achieve a purity of over 95%.[3]

-

Characterization: The purity and identity of the synthesized Pt(II) OEPK can be confirmed by mass spectrometry and elemental analysis.[3]

Principle of Operation in Oxygen Sensing

The primary application of Pt(II) OEPK is in optical oxygen sensing. This is based on the principle of phosphorescence quenching by molecular oxygen.[1]

In the absence of oxygen, Pt(II) OEPK exhibits strong phosphorescence in the near-infrared spectrum when excited by visible light.[3] When oxygen is present, it quenches the phosphorescence in a concentration-dependent manner. The relationship between phosphorescence intensity and oxygen concentration is described by the Stern-Volmer equation:

I₀/I = 1 + KSV[O₂]

Where:

-

I₀ is the phosphorescence intensity in the absence of oxygen.

-

I is the phosphorescence intensity in the presence of oxygen.

-

KSV is the Stern-Volmer constant.

-

[O₂] is the oxygen concentration.

The high sensitivity of Pt(II) OEPK to oxygen quenching makes it an excellent probe for measuring oxygen levels in various environments, including biological systems.[1]

Experimental Protocol: Oxygen Sensing using Pt(II) OEPK

-

Sensor Fabrication: A sensor film is created by dissolving Pt(II) OEPK and a polymer matrix, such as polystyrene, in a solvent like toluene. This solution is then spin-coated onto a substrate (e.g., a glass slide) to form a thin film.

-

Excitation: The sensor film is excited using a light source with a wavelength corresponding to the absorption maximum of Pt(II) OEPK (around 592-602 nm).

-

Detection: The resulting phosphorescence emission (around 770-800 nm) is measured using a suitable detector, such as a spectrometer or a photodiode with appropriate filters.

-

Calibration: The sensor is calibrated by measuring the phosphorescence intensity at known oxygen concentrations to determine the Stern-Volmer constant (KSV).

-

Measurement: The oxygen concentration in an unknown sample can then be determined by measuring the phosphorescence intensity and applying the Stern-Volmer equation.

Applications in Drug Development and Research

The ability of Pt(II) OEPK to accurately measure oxygen concentrations at the micro-level makes it a valuable tool for researchers in drug development and other scientific fields.

-

Cellular Oxygen Measurement: Pt(II) OEPK can be incorporated into nanosensors to perform real-time measurements of dissolved oxygen inside living cells. This is crucial for studying cellular metabolism, hypoxia, and the effects of drugs on cellular respiration.

-

Biocompatible Sensors: When encapsulated in biocompatible polymers, Pt(II) OEPK can be used to create sensors for monitoring oxygen levels in tissues and other biological environments.

-

Nanoparticle Formulations: There is emerging research on incorporating Pt(II) OEPK into nanoparticle-based systems. While not a therapeutic agent itself, its oxygen-sensing capabilities can be integrated into theranostic nanoparticles, which combine diagnostic sensing with therapeutic delivery. This could allow for the monitoring of tissue oxygenation during drug release, providing insights into the tumor microenvironment and treatment efficacy.

References

Methodological & Application

Application Notes and Protocols for Optical Oxygen Sensing using Pt(II) Octaethylporphine ketone (PtOEPK)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Platinum(II) Octaethylporphine ketone (PtOEPK) for optical oxygen sensing. This document details the underlying principles, experimental protocols for sensor fabrication and operation, and key performance data.

Introduction to PtOEPK for Optical Oxygen Sensing

Platinum(II) Octaethylporphine ketone (PtOEPK) is a highly effective phosphorescent probe for optical oxygen sensing. The principle of detection is based on the quenching of PtOEPK's phosphorescence by molecular oxygen. When PtOEPK is excited by light, it transitions to an excited triplet state and then emits light (phosphorescence) as it returns to its ground state. In the presence of oxygen, a non-radiative energy transfer occurs from the excited PtOEPK to oxygen, which prevents phosphorescence. This quenching process is efficient and reversible, making PtOEPK an excellent candidate for real-time, non-invasive oxygen measurements.

One of the key advantages of PtOEPK is its exceptional photostability, which is significantly higher (approximately 10 times greater) than that of the more common oxygen probe, Platinum(II) Octaethylporphyrin (PtOEP).[1] This enhanced stability makes PtOEPK particularly well-suited for applications requiring long-term measurements and intensity-based detection methods.[1]

Signaling Pathway: Luminescence Quenching

The oxygen sensing mechanism of PtOEPK is governed by the Stern-Volmer relationship, which describes the dynamic quenching of luminescence.

Caption: Simplified Jablonski diagram of oxygen quenching of PtOEPK phosphorescence.

Quantitative Data Presentation

The performance of a PtOEPK-based oxygen sensor is highly dependent on the polymer matrix in which the probe is embedded. The following table summarizes key photophysical and sensing properties of PtOEPK in different environments.

| Property | PtOEPK in Polystyrene | PtOEPK in PDMA | Notes |

| Excitation Wavelength (λ_max) | ~398 nm, ~592 nm | ~398 nm, ~592 nm | Soret and Q-bands, compatible with LED sources.[1] |

| Emission Wavelength (λ_em) | ~759 nm | ~754 nm | Longwave emission reduces background interference.[1] |

| Quantum Yield (Φ₀) | High | 0.975 | In the absence of oxygen.[1] |

| Lifetime in N₂ (τ₀) | ~480 µs (at 22°C) | - | Long lifetime allows for high sensitivity.[1] |

| Stern-Volmer Constant (Ksv) | High | - | Indicates high sensitivity to oxygen.[1] |

| Response Time | Fast | - | Dependent on matrix thickness and oxygen permeability. |

| Photostability | ~10x higher than PtOEP | ~10x higher than PtOEP | A significant advantage for long-term measurements.[1] |

Experimental Protocols

Preparation of a PtOEPK-Polystyrene (PS) Sensor Film via Spin Coating

This protocol describes the fabrication of a thin-film oxygen sensor by embedding PtOEPK in a polystyrene matrix on a glass substrate.

Materials:

-

Pt(II) Octaethylporphine ketone (PtOEPK)

-

Polystyrene (PS)

-

Toluene (B28343) or Tetrahydrofuran (THF)

-

Glass microscope slides or coverslips

-

Spin coater

-

Hot plate

Procedure:

-

Prepare the PtOEPK/PS Solution:

-

Dissolve polystyrene in toluene to create a stock solution (e.g., 5-10% w/v).

-

Add PtOEPK to the polystyrene solution to achieve the desired final concentration (e.g., 0.1-1 mg/mL).

-

Stir the solution in the dark until the PtOEPK and polystyrene are completely dissolved.

-

-

Substrate Preparation:

-

Clean the glass substrates thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry with a stream of nitrogen.

-

-

Spin Coating:

-

Place a cleaned glass substrate onto the chuck of the spin coater.

-

Dispense a small volume of the PtOEPK/PS solution onto the center of the substrate.

-

Spin coat the solution at a desired speed (e.g., 500-3000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the desired film thickness. Film thickness can be controlled by varying the spin speed and the viscosity of the solution.

-

-

Drying and Annealing:

-

Carefully remove the coated substrate from the spin coater.

-

Dry the film on a hot plate at a moderate temperature (e.g., 50-70°C) for at least one hour to remove any residual solvent.

-

For improved stability, the film can be annealed at a temperature slightly above the glass transition temperature of polystyrene.

-

Oxygen Measurement using a PtOEPK Sensor Film

This protocol outlines the general procedure for measuring oxygen concentration using a fabricated PtOEPK sensor film and a fluorescence plate reader or microscope.

Equipment:

-

Fluorescence plate reader or fluorescence microscope with appropriate filter sets (excitation ~400 nm or ~595 nm, emission ~760 nm).

-

Gas mixing system or solutions with known oxygen concentrations for calibration.

-

The fabricated PtOEPK sensor film.

Procedure:

-

Calibration:

-

Place the sensor film in an environment with a known oxygen concentration (e.g., 0% oxygen, achieved by purging with nitrogen).

-

Measure the phosphorescence intensity (I₀) or lifetime (τ₀).

-

Introduce known concentrations of oxygen and measure the corresponding intensity (I) or lifetime (τ).

-

Construct a Stern-Volmer plot by plotting I₀/I (or τ₀/τ) versus the oxygen concentration. The slope of this plot is the Stern-Volmer constant (Ksv).

-

-

Sample Measurement:

-

Expose the sensor film to the sample with an unknown oxygen concentration.

-

Measure the phosphorescence intensity (I) or lifetime (τ).

-

Calculate the oxygen concentration using the Stern-Volmer equation: I₀/I = 1 + Ksv * [O₂].

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows in the fabrication and use of PtOEPK-based optical oxygen sensors.

Caption: Workflow for PtOEPK oxygen sensor fabrication and measurement.

Caption: Logical relationship between oxygen concentration and sensor output.

Applications

PtOEPK-based optical oxygen sensors have a wide range of applications in research, clinical diagnostics, and drug development, including:

-

Microfluidics and Cell Culture: Monitoring oxygen levels in microfluidic devices and cell culture environments.[1]

-

Intracellular Oxygen Measurement: Assessing cellular respiration and metabolism.[1]

-

Food Packaging: Monitoring the oxygen content in packaged foods to ensure freshness and safety.[1]

-

Biosensors: As a component of biosensors, for example, in the detection of glucose.[1]

-

In Vivo Imaging: Non-invasive monitoring of tissue oxygenation.

Ratiometric Sensing for Improved Accuracy

To overcome potential issues with fluctuations in excitation light intensity or probe concentration, a ratiometric sensing approach can be employed. This involves incorporating an oxygen-insensitive reference dye into the sensor matrix along with PtOEPK. The reference dye's emission should be spectrally distinct from that of PtOEPK. By taking the ratio of the emission intensities of PtOEPK and the reference dye, a more robust and reliable measurement of oxygen concentration can be achieved.

References

Application Notes and Protocols for Pt(II) Octaethylporphine in Phosphorescent Polymer LEDs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) octaethylporphine (PtOEP) is a highly efficient phosphorescent dopant used in the fabrication of polymer light-emitting diodes (PLEDs). Its primary application lies in generating saturated red emission, a crucial component for full-color displays and various lighting applications. This document provides a comprehensive overview of the application of PtOEP in PLEDs, including its photophysical properties, device performance metrics, and detailed protocols for device fabrication. While the focus of this document is PtOEP, it is important to note that a related compound, Pt(II) Octaethylporphine ketone (PtOEPK), is a known phosphorescent material primarily utilized in oxygen sensing applications. Following an extensive review of scientific literature, no specific data or protocols for the use of PtOEPK in phosphorescent polymer LEDs were found. Therefore, these application notes are based on the well-documented use of PtOEP.

Photophysical Properties of Pt(II) Octaethylporphine (PtOEP)

PtOEP exhibits strong absorption in the visible region and emits a deep red phosphorescence with high quantum efficiency. These properties make it an excellent candidate for a guest emitter in a polymer host matrix for PLEDs.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₄N₄Pt | [1] |

| Molecular Weight | 727.84 g/mol | [1] |

| Absorption Peaks (in Toluene) | ~380 nm (Soret band), ~500 nm, ~535 nm (Q-bands) | N/A |

| Emission Peak (in PVK host) | ~647 nm | [2] |

| Phosphorescence Quantum Yield | High | N/A |

| Triplet State Lifetime | Long | N/A |

Performance of Pt(II) Octaethylporphine in Polymer LEDs

The performance of PLEDs incorporating PtOEP as the phosphorescent emitter is dependent on various factors, including the host polymer, device architecture, and doping concentration. Below is a summary of reported performance data for a PtOEP-doped PLED using poly(N-vinylcarbazole) (PVK) as the host material.

| Performance Metric | Value | Doping Concentration | Host Material | Reference |

| Maximum External Quantum Efficiency (EQE) | 0.6% | 6% | PVK | [2] |

| Maximum Brightness | 240 cd/m² | 6% | PVK | [2] |

| Emission Color | Red | 6% | PVK | [2] |

Experimental Protocols

Synthesis of Pt(II) Octaethylporphine (PtOEP)

While commercially available, a general synthesis protocol for PtOEP involves the metallation of the free-base octaethylporphine. A typical procedure is as follows:

-

Starting Materials: Octaethylporphine (H₂-OEP), Platinum(II) chloride (PtCl₂), Benzonitrile (B105546).

-

Reaction: Reflux a mixture of H₂-OEP and an excess of PtCl₂ in benzonitrile for several hours.

-

Monitoring: The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base porphyrin absorption bands and the appearance of the characteristic PtOEP Soret and Q-bands.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina.

Fabrication of a PtOEP-based Phosphorescent Polymer LED

This protocol describes the fabrication of a multilayer PLED using a spin-coating technique.

Device Structure: ITO / PEDOT:PSS / PVK:PtOEP / TAZ / Al

-

ITO: Indium Tin Oxide (Anode)

-

PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Hole Injection Layer)

-

PVK:PtOEP: Poly(N-vinylcarbazole) doped with PtOEP (Emissive Layer)

-

TAZ: 3-phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole (Hole Blocking/Electron Transport Layer)

-

Al: Aluminum (Cathode)

Protocol:

-

Substrate Cleaning:

-

Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Hole Injection Layer (HIL) Deposition:

-

A filtered aqueous solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrate.

-

The substrate is then baked at 120°C for 30 minutes to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

A solution of the host polymer, PVK, and the phosphorescent dopant, PtOEP, is prepared in a suitable solvent such as chloroform (B151607) or chlorobenzene. The doping concentration is typically around 6% by weight.

-

The solution is spin-coated on top of the PEDOT:PSS layer.

-

The film is then baked in a vacuum oven to remove the solvent.

-

-

Hole Blocking/Electron Transport Layer (HBL/ETL) Deposition:

-

A solution of TAZ in a suitable solvent is spin-coated on top of the emissive layer.

-

The film is baked to remove the solvent.

-

-

Cathode Deposition:

-

A layer of Aluminum (Al) is deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr) to serve as the cathode.

-

-

Encapsulation:

-

The device is encapsulated using a UV-curable epoxy and a glass slide to protect it from atmospheric moisture and oxygen.

-

Visualizations

Experimental Workflow for PLED Fabrication

Caption: Workflow for the fabrication of a PtOEP-based PLED.

Energy Level Diagram and Phosphorescence Mechanism

Caption: Energy transfer mechanism in a PtOEP-doped PVK PLED.

References

Application Notes and Protocols for Dissolved Oxygen Measurement in Aquatic Systems using Pt(II) Octaethylporphine Ketone (PtOEPK)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of dissolved oxygen (DO) is critical in a vast range of scientific disciplines, from environmental monitoring of aquatic ecosystems to ensuring controlled conditions in bioreactors for drug development. Traditional electrochemical methods for DO measurement, while widely used, can be limited by oxygen consumption at the sensor surface, susceptibility to biofouling, and the need for frequent calibration.[1][2][3][4]

Optical oxygen sensors based on the principle of phosphorescence quenching offer a compelling alternative. These sensors utilize a luminescent probe, such as Platinum(II) Octaethylporphine ketone (PtOEPK), immobilized within an oxygen-permeable polymer matrix.[5][6] The intensity or lifetime of the phosphorescence emitted by the probe is dynamically quenched by molecular oxygen, providing a precise and non-invasive method for DO determination.[7][8] PtOEPK is a particularly suitable probe due to its strong phosphorescence at room temperature, a high quantum yield, a large Stokes shift, and a relatively long luminescence lifetime, which leads to high sensitivity towards oxygen.[1][2][3][9]

These application notes provide a detailed overview and experimental protocols for the fabrication, calibration, and use of PtOEPK-based optical sensors for the measurement of dissolved oxygen in aquatic systems.

Principle of Operation: Phosphorescence Quenching

The underlying principle of PtOEPK-based oxygen sensors is the collisional quenching of its phosphorescent excited state by molecular oxygen.[8] When the PtOEPK molecule absorbs a photon of a specific wavelength, it is promoted to an excited singlet state. Through a process called intersystem crossing, it transitions to a long-lived triplet excited state. In the absence of oxygen, the molecule returns to its ground state by emitting a phosphorescent photon.

However, when molecular oxygen is present, it can interact with the excited PtOEPK molecule. This interaction provides a non-radiative pathway for the PtOEPK to return to its ground state, thus "quenching" the phosphorescence. The degree of quenching is directly proportional to the concentration of dissolved oxygen.

This relationship is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ [O₂]

or

τ₀ / τ = 1 + Kₛᵥ [O₂]

Where:

-

I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen, respectively.

-

I and τ are the phosphorescence intensity and lifetime in the presence of oxygen, respectively.

-

[O₂] is the concentration of dissolved oxygen.

-

Kₛᵥ is the Stern-Volmer quenching constant, which is a measure of the sensitivity of the probe to oxygen.[8][10][11]

A linear relationship is expected when plotting I₀/I or τ₀/τ against the oxygen concentration, and the slope of this plot yields the Stern-Volmer constant.[10][12]

Figure 1: Principle of Phosphorescence Quenching by Molecular Oxygen.

Data Presentation

Photophysical Properties of PtOEPK

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₄N₄OPt | [9] |

| Molecular Weight | 743.85 g/mol | [9] |

| Absorption Maxima (in Toluene) | ~380 nm, 509 nm, 535 nm | [13] |

| Emission Maximum (in Toluene) | ~645 nm | [14] |

| Unquenched Lifetime (τ₀) | ~45-90 µs (temperature dependent) | [14] |

| Quantum Yield (in deoxygenated TMSO) | ~33% | [14] |

Example Calibration Data for a PtOEPK-based Sensor

| Dissolved Oxygen (mg/L) | Phosphorescence Intensity (a.u.) | I₀ / I |

| 0.0 (I₀) | 1500 | 1.00 |

| 2.0 | 950 | 1.58 |

| 4.0 | 680 | 2.21 |

| 6.0 | 520 | 2.88 |

| 8.0 | 410 | 3.66 |

Experimental Protocols

Preparation of PtOEPK-Polystyrene (PS) Sensing Film

This protocol describes the preparation of an oxygen-sensitive film by embedding PtOEPK in a polystyrene matrix.

Materials:

-

Pt(II) Octaethylporphine ketone (PtOEPK)

-

Polystyrene (PS)

-

Toluene

-

Glass microscope slides or other suitable substrate

-

Spin coater

-

Nitrogen gas source

-

Deionized water

-

Sodium sulfite (B76179) (Na₂SO₃)

Procedure:

-

Prepare the PtOEPK/PS solution:

-

Dissolve 0.4 g of polystyrene in 10 mL of toluene.

-

Prepare a 1 mg/mL stock solution of PtOEPK in toluene.

-

Add a specific volume of the PtOEPK stock solution to the polystyrene solution to achieve the desired final concentration (e.g., 0.1 to 1.2 mg of PtOEPK per 0.4 g of PS).[13] Mix thoroughly.

-

-

Substrate Preparation:

-

Thoroughly clean the glass slides with a suitable solvent (e.g., acetone, isopropanol) and dry them with a stream of nitrogen.

-

-

Spin Coating:

-

Place a cleaned glass slide onto the chuck of the spin coater.

-

Dispense a small amount of the PtOEPK/PS solution onto the center of the slide.

-

Spin coat the solution at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to achieve a uniform film. The film thickness can be controlled by adjusting the spin speed and the viscosity of the solution.[6][12]

-

-

Drying and Storage:

Figure 2: Experimental Workflow for Dissolved Oxygen Measurement.

Calibration of the PtOEPK Sensor

Calibration is a crucial step to ensure accurate DO measurements.[15] A two-point calibration is typically performed.

Materials:

-

PtOEPK sensor film

-

Spectrofluorometer or a dedicated optical oxygen meter

-

Flow-through cell or a sealed container

-

Nitrogen gas (O₂-free)

-

Compressed air

-

Deionized water

Procedure:

-

Zero Point Calibration (0% Dissolved Oxygen):

-

Place the sensor film in the measurement cell.

-

Purge deionized water with pure nitrogen gas for at least 30 minutes to remove all dissolved oxygen. Alternatively, a freshly prepared 2% sodium sulfite (Na₂SO₃) solution can be used to chemically scavenge the oxygen.[15][16]

-

Flow the oxygen-free water over the sensor.

-

Excite the sensor film at its absorption maximum (e.g., ~535 nm) and record the phosphorescence intensity at the emission maximum (e.g., ~645 nm). This value represents I₀ .

-

-

Span Calibration (100% Air Saturation):

-

Aerate a container of deionized water by bubbling compressed air through it for at least 30 minutes to achieve 100% air saturation.[16] Ensure the temperature and atmospheric pressure are stable and recorded.

-

Flow the air-saturated water over the sensor.

-

Record the phosphorescence intensity under these conditions. This value represents I₁₀₀ .

-

-

Generation of the Calibration Curve (Optional but Recommended):

-

For higher accuracy, prepare a series of standards with known oxygen concentrations by mixing the 0% and 100% saturated water in different proportions using mass flow controllers.

-

Measure the phosphorescence intensity for each standard.

-

Plot I₀/I versus the dissolved oxygen concentration (in mg/L or % saturation).

-

Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Kₛᵥ .

-

Measurement of Dissolved Oxygen in an Aquatic Sample

Procedure:

-

Immerse the calibrated PtOEPK sensor into the aquatic sample.

-

Allow the sensor to equilibrate with the sample.

-

Measure the phosphorescence intensity (I ).

-

Calculate the dissolved oxygen concentration using the Stern-Volmer equation and the previously determined I₀ and Kₛᵥ values:

[O₂] = ( (I₀ / I) - 1 ) / Kₛᵥ

Figure 3: Logical Relationship of the Stern-Volmer Equation for DO Calculation.

Important Considerations and Troubleshooting

-

Photobleaching: PtOEPK, like many organic dyes, can be susceptible to photobleaching over time with prolonged exposure to the excitation light. It is advisable to use the lowest possible excitation intensity and minimize exposure time.

-

Temperature Effects: The quenching process is temperature-dependent. For high accuracy, either maintain a constant temperature during calibration and measurement or incorporate temperature compensation into the measurement system.

-

Interferences: While highly selective for oxygen, extreme pH values or the presence of certain reactive oxygen species could potentially interfere with the sensor.

-

Sensor Fouling: In complex biological media or natural waters, biofouling of the sensor surface can occur, which may affect the diffusion of oxygen to the sensing layer.[1][2][3][17] Regular cleaning or the use of anti-fouling coatings may be necessary for long-term deployments.

-

Linearity of Stern-Volmer Plot: At very high oxygen concentrations, the Stern-Volmer plot may deviate from linearity.[10] It is important to perform calibrations within the expected measurement range.

References

- 1. PtOEP–PDMS-Based Optical Oxygen Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. repositorium.uminho.pt [repositorium.uminho.pt]

- 4. scribd.com [scribd.com]

- 5. Optical methods for sensing and imaging oxygen: materials, spectroscopies and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00039K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Enhancement of oxygen sensing performance of metalloporphyrin film modified with nano Al2O3 powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

- 9. This compound | [frontierspecialtychemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. PtOEP–PDMS-Based Optical Oxygen Sensor [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. hamiltoncompany.com [hamiltoncompany.com]

- 16. licor.com [licor.com]

- 17. comm-tec.com [comm-tec.com]

Application Notes and Protocols: Immobilization of Pt(II) Octaethylporphine Ketone in Polymer Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum(II) octaethylporphine ketone (PtOEPK) is a phosphorescent metalloporphyrin that has garnered significant interest for its application as a highly sensitive probe for oxygen. Its robust photophysical properties, including a strong absorption in the visible spectrum and a long-lived triplet excited state, make it an ideal candidate for optical oxygen sensing. The principle of detection is based on the quenching of its phosphorescence by molecular oxygen. When immobilized within a suitable polymer matrix, PtOEPK can be fabricated into a variety of sensor formats, such as thin films, coatings, and nanoparticles, for applications ranging from real-time cell metabolism monitoring and tissue oxygenation studies to non-invasive packaging analysis and photocatalysis.

The choice of the polymer matrix is critical as it dictates the sensor's performance characteristics, including sensitivity, response time, and operational stability. This document provides detailed protocols for the synthesis of PtOEPK and its immobilization in various polymer matrices, along with a compilation of its photophysical and oxygen sensing properties to guide researchers in selecting the optimal sensor formulation for their specific application.

Data Presentation: Photophysical and Oxygen Sensing Properties

The performance of Pt(II) Octaethylporphine Ketone as an oxygen sensor is intrinsically linked to the polymer matrix in which it is immobilized. The following table summarizes key quantitative data for PtOEPK and its closely related analogue, Platinum(II) octaethylporphine (PtOEP), in various polymer matrices.

| Polymer Matrix | Probe | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Phosphorescence Lifetime (τ₀, µs) in N₂ | Stern-Volmer Constant (K_SV) | Sensitivity (I₀/I₁₀₀) | Reference |

| Polystyrene (PS) | PtOEPK | 592-602 | 770-800 | 40-60 (in toluene) | 0.021–0.028 kPa⁻¹ | ~10.8 | [1] |

| Polydimethylsiloxane (PDMS) | PtOEP | ~385 | ~640 | ~75 | - | High | [2] |

| Poly(1-trimethylsilyl-1-propyne) (poly(TMSP)) | PtOEP | - | - | - | - | 225 | [3] |

| Poly(styrene-co-pentafluorostyrene) | PtOEP | - | - | - | >0.23%⁻¹ | >24.0 | [3] |

| Ormosil | PtOEP | - | - | - | - | ~50 | [3] |

| Polycaprolactone (PCL) | PtOEP | - | ~645 | ~60.5 | - | ~52 |

Note: Data for PtOEP is included as a close structural and functional analog to PtOEPK where specific data for the ketone derivative is unavailable.

Experimental Protocols

Protocol 1: Synthesis of this compound (PtOEPK)

This protocol describes a general two-step synthesis for PtOEPK, involving the creation of the free-base octaethylporphine ketone (H₂OEPK) followed by metallation with platinum.

Step 1: Synthesis of Free-Base Octaethylporphine Ketone (H₂OEPK)